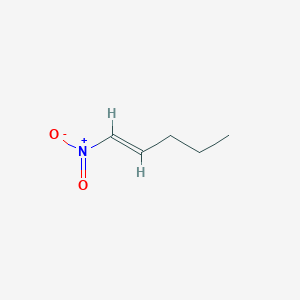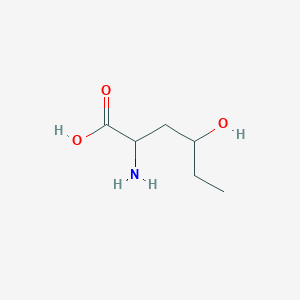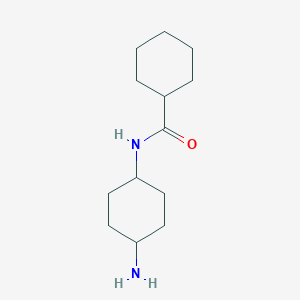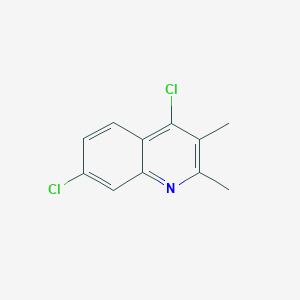
ONOCERANE I (8beta(H), 14alpha(H))
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ONOCERANE I (8beta(H), 14alpha(H)) typically involves the cyclization of squalene or its derivatives under acidic conditions. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of ONOCERANE I (8beta(H), 14alpha(H)) is less common due to its natural abundance. when required, it can be extracted from natural sources such as plant resins and essential oils through processes like steam distillation and solvent extraction .
Chemical Reactions Analysis
Types of Reactions
ONOCERANE I (8beta(H), 14alpha(H)) undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Halogenating Agents: Chlorine, bromine
Major Products Formed
The major products formed from these reactions include various oxidized derivatives, reduced alcohols, and halogenated compounds .
Scientific Research Applications
ONOCERANE I (8beta(H), 14alpha(H)) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ONOCERANE I (8beta(H), 14alpha(H)) involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activities and receptor functions, thereby influencing various biological processes . The exact molecular targets and pathways are still under investigation, but its effects on cell signaling and metabolic pathways are well-documented .
Comparison with Similar Compounds
ONOCERANE I (8beta(H), 14alpha(H)) is one of several stereoisomers of onocerane. Similar compounds include:
- ONOCERANE II (8alpha(H), 14alpha(H))
- ONOCERANE III (8alpha(H), 14beta(H))
These compounds share a similar core structure but differ in the stereochemistry of their hydrogen atoms at specific positions . The unique configuration of ONOCERANE I (8beta(H), 14alpha(H)) contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C30H54 |
|---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
1-[2-(2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl)ethyl]-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C30H54/c1-21-11-15-25-27(3,4)17-9-19-29(25,7)23(21)13-14-24-22(2)12-16-26-28(5,6)18-10-20-30(24,26)8/h21-26H,9-20H2,1-8H3 |
InChI Key |
DDGSJGSDLIEJOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(CCCC2(C1CCC3C(CCC4C3(CCCC4(C)C)C)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12108962.png)
![2-[2-[(2-Acetamido-6-aminohexanoyl)amino]propanoyloxy]propanoic acid;acetic acid](/img/structure/B12108975.png)

![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)

![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)
![2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)

![Methyl 3-(2-amino-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B12109014.png)





